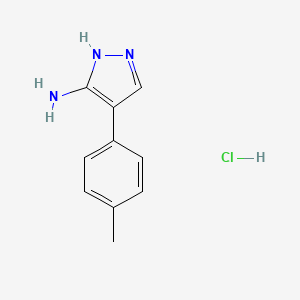
4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride
Descripción general
Descripción
“4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride” is a chemical compound with the molecular formula C10H11N3•HCl and a molecular weight of 209.68 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3.ClH/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11;/h2-6H,1H3,(H3,11,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.68 . More specific physical and chemical properties were not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Properties of Pyrazolyl Derivatives
Research on compounds structurally related to "4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride" focuses on their synthesis and the exploration of their unique chemical properties. For instance, the study by Konovets et al. (2003) discussed the synthesis of dichlorophosphonio[5(4H)oxopyrazol-4-ylide-5-one] and its reactions with various nucleophiles, highlighting the potential for creating new phosphorus-containing cyclic systems (Konovets et al., 2003). Another study by Chagarovskiy et al. (2016) developed a general approach to 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, paving the way for the synthesis of bioactive compounds and pyrazole-substituted derivatives of antitumor alkaloids (Chagarovskiy et al., 2016).
Coordination Chemistry and Material Science
The coordination chemistry of pyrazolyl derivatives is another area of significant interest. Tovee et al. (2010) described the synthesis of a ligand combining dipyrazolylpyridine and dipicolylamine metal-binding domains, which upon complexation with palladium or platinum, forms structures that could have implications in sensing and catalysis (Tovee et al., 2010).
Biological Applications
Studies on pyrazolyl derivatives also explore their potential biological applications. Sharma et al. (2020) synthesized new compounds with pyrazolyl moieties and tested their antibacterial and DNA photocleavage activities, indicating the promise of these compounds as antimicrobial agents (Sharma et al., 2020). Additionally, Lgaz et al. (2020) investigated pyrazoline derivatives for their role in corrosion inhibition of mild steel in hydrochloric acid, revealing both practical industrial applications and insights into the mechanisms of action of these compounds (Lgaz et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11;/h2-6H,1H3,(H3,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJNYTKFKKJGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



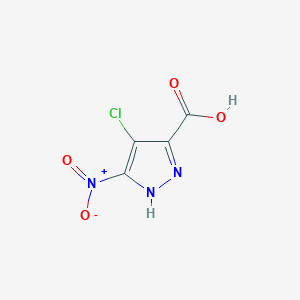


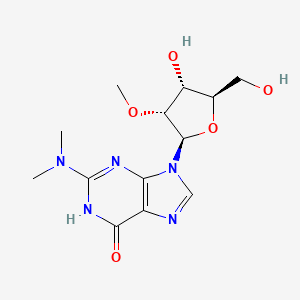
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)
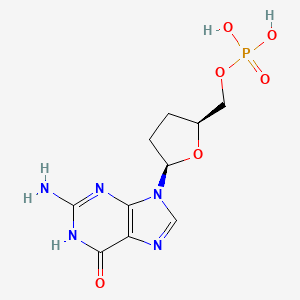
![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)

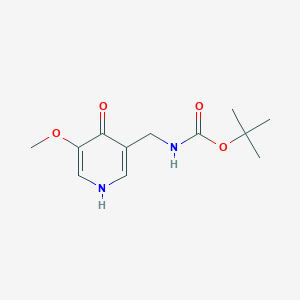

![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)
![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)
![3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1530904.png)